![molecular formula C15H17N3O4S B2961439 6-methyl-2-(methylsulfanyl)-5-{2-[(4-nitrobenzyl)oxy]ethyl}-4(3H)-pyrimidinone CAS No. 338402-12-3](/img/structure/B2961439.png)

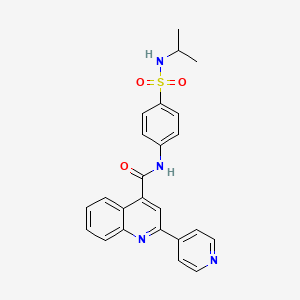

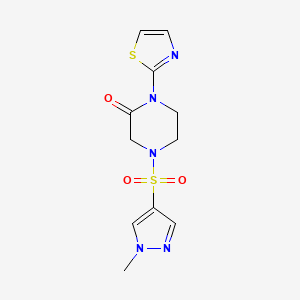

6-methyl-2-(methylsulfanyl)-5-{2-[(4-nitrobenzyl)oxy]ethyl}-4(3H)-pyrimidinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

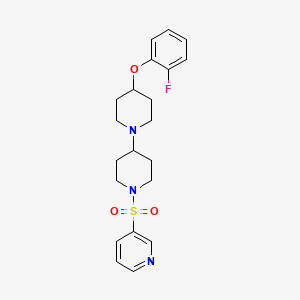

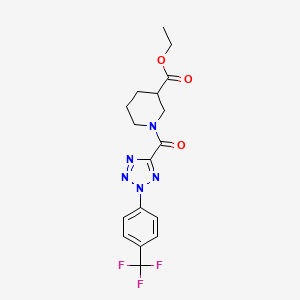

The synthesis of similar compounds has been reported. For instance, the regioselective synthesis of N2-substituted derivatives of 2-amino-6-benzyl-5-methylpyrimidin-4(3H)-one from 6-benzyl-5-methyl-2-(methylsulfanyl) pyrimidin-4(3H)-one has been investigated . Another study reported the nitrosation of (6-methyl-2-methylsulfanyl-4-oxo-3,4-dihydro-3-pyrimidinyl)acetic acid hydrazide using sodium nitrite in acid medium .Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms and the chemical bonds that hold the atoms together. The InChI code for the similar compound “methyl 6-methyl-2-(methylsulfanyl)pyrimidine-4-carboxylate” is1S/C8H10N2O2S/c1-5-4-6 (7 (11)12-2)10-8 (9-5)13-3/h4H,1-3H3 . Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the oxidation of methyl 6-methyl-2-methylsulfanyl-4-oxo-3,4-dihydro-3-pyrimidinylacetate by reagents which oxidized the SMe group to SO2Me gave the products of the further transformation of the corresponding 2-methylsulfonyl-substituted ester .Wissenschaftliche Forschungsanwendungen

Molecular Structure and Chemical Properties

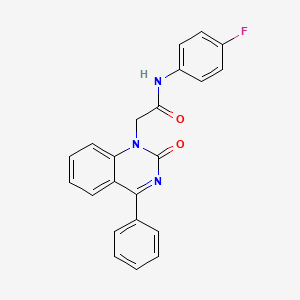

Molecular Dimerization : The compound demonstrates strong dimerization capabilities via hydrogen bonding. This characteristic is significant in the solid state and in solutions like CHCl3, indicating potential for applications in molecular self-assembly and supramolecular chemistry (Beijer et al., 1998).

Crystal and Molecular Structure Analysis : Crystallographic studies reveal insights into the molecular structure of related pyrimidinone compounds. Understanding these structures is crucial for applications in materials science and pharmaceuticals (Savant et al., 2015).

Synthetic Applications

Synthesis of Nitro and Amino N-Heterocycles : The compound plays a role in the synthesis of various nitro and amino derivatives, essential in the development of new pharmaceuticals and agrochemicals (Takagi et al., 1987).

Reactivity in Organic Synthesis : Its reactivity profile aids in understanding the chemical behavior of similar compounds in organic synthesis, useful for developing new synthetic methodologies (Yamanaka et al., 1978).

Biological and Pharmaceutical Research

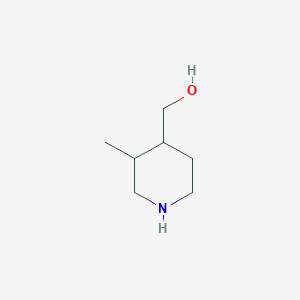

Study of Molecular Interactions : Investigations into the bonding patterns and polymorphic forms of similar compounds contribute to the understanding of drug design and molecular interactions (Glidewell et al., 2003).

Potential in Drug Development : The chemical's structure is relevant to the synthesis and modification of bioactive compounds, which is crucial in the development of new drugs (Gonçalves et al., 2013).

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and precautions needed when handling it. For the similar compound “methyl 6-methyl-2-(methylsulfanyl)pyrimidine-4-carboxylate”, the safety information includes hazard statements H302, H315, H319, H335, and precautionary statements P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Wirkmechanismus

Mode of Action

A study on the aminolysis of a similar compound, 6-methyl-2-(methylsulfanyl)-pyrimidin-4(3h)-one, suggests that the reaction in the absence of carbitol is a concerted process which may be described as one kinetic step . This could provide some insight into the potential interactions of the compound with its targets.

Eigenschaften

IUPAC Name |

4-methyl-2-methylsulfanyl-5-[2-[(4-nitrophenyl)methoxy]ethyl]-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4S/c1-10-13(14(19)17-15(16-10)23-2)7-8-22-9-11-3-5-12(6-4-11)18(20)21/h3-6H,7-9H2,1-2H3,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRMTUBHHIFVHBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=N1)SC)CCOCC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(8-(2,4-dimethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2961357.png)

![7-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2961360.png)

![11-[(2-Azepan-1-ylethyl)amino]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2961361.png)

![5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B2961366.png)

![2-((3,5-dimethylisoxazol-4-yl)methyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide](/img/structure/B2961368.png)

![2-methoxy-N-{3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2961372.png)

![6-[5-(5,6-Dimethylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2961379.png)

![3-(2-chlorophenyl)-5-methyl-N-propyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2961380.png)